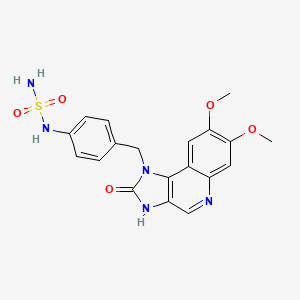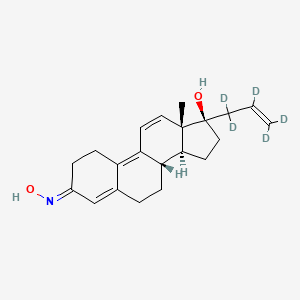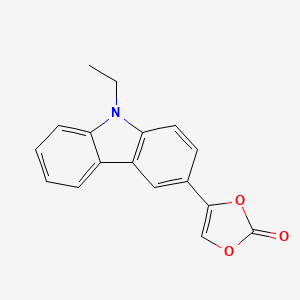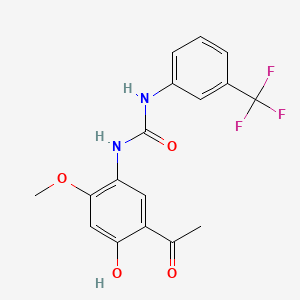
TOPK-p38/JNK-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for TOPK-p38/JNK-IN-1 are not explicitly detailed in the available literature. . Industrial production methods are not specified, indicating that the compound is primarily used in scientific research rather than large-scale industrial applications.
Analyse Chemischer Reaktionen
TOPK-p38/JNK-IN-1 undergoes several types of chemical reactions, including:
Inhibition of Nitric Oxide Production: The compound inhibits nitric oxide production in RAW264.7 cells.
Suppression of Cell Proliferation: It inhibits cell proliferation in a dose-dependent manner in both RAW264.7 and HaCaT cell lines.
Inhibition of Phosphorylation: This compound inhibits the phosphorylation of proteins involved in the TOPK/NF-κB/p38/JNK signaling pathway.
Common reagents and conditions used in these reactions include lipopolysaccharide (LPS) for inducing nitric oxide production and various concentrations of this compound for inhibiting cell proliferation . The major products formed from these reactions are the inhibited forms of the target proteins and reduced levels of nitric oxide .
Wissenschaftliche Forschungsanwendungen
TOPK-p38/JNK-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of the TOPK-p38/JNK signaling pathway in cancer progression and to develop potential cancer therapies
Inflammation Studies: The compound’s anti-inflammatory properties make it valuable for research into inflammatory diseases.
Cell Cycle Regulation: It is used to investigate the regulation of the cell cycle and mitotic progression.
Drug Development: This compound is a candidate for developing new drugs targeting the TOPK-p38/JNK signaling pathway.
Wirkmechanismus
TOPK-p38/JNK-IN-1 exerts its effects by inhibiting the TOPK-p38/JNK signaling pathway. This inhibition prevents the phosphorylation of downstream proteins, thereby avoiding the degradation of TOPK . The compound targets molecular pathways involved in inflammation and cancer progression, including the MAPK, PI3K/PTEN/AKT, and NOTCH1 pathways .
Eigenschaften
Molekularformel |
C17H15F3N2O4 |
|---|---|
Molekulargewicht |
368.31 g/mol |
IUPAC-Name |
1-(5-acetyl-4-hydroxy-2-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H15F3N2O4/c1-9(23)12-7-13(15(26-2)8-14(12)24)22-16(25)21-11-5-3-4-10(6-11)17(18,19)20/h3-8,24H,1-2H3,(H2,21,22,25) |
InChI-Schlüssel |
GHJDMUOTXYVBEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



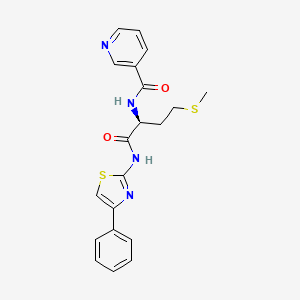
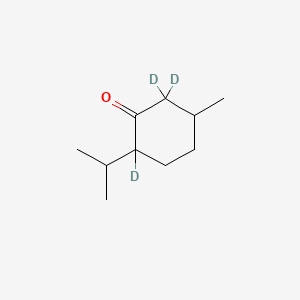
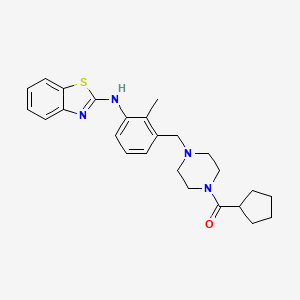
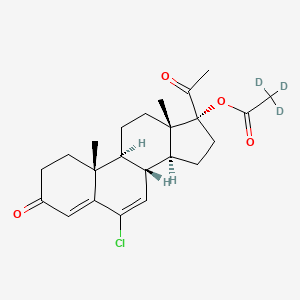



![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)
